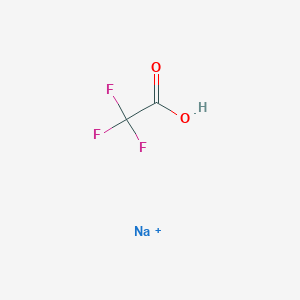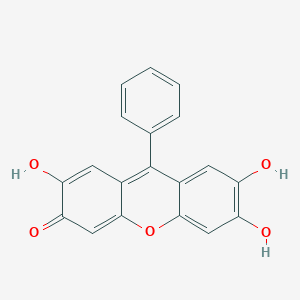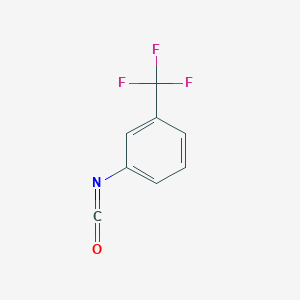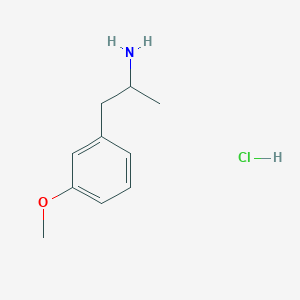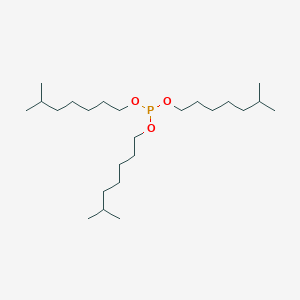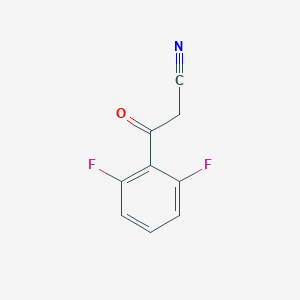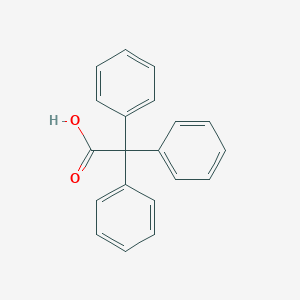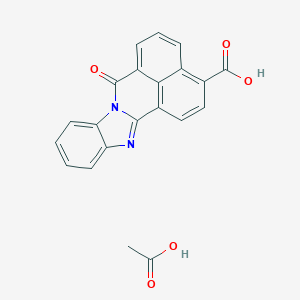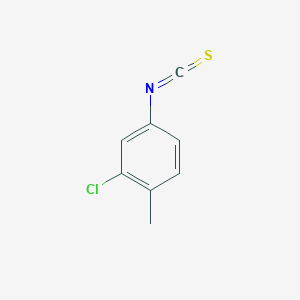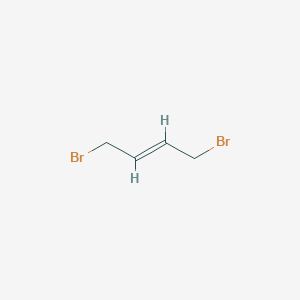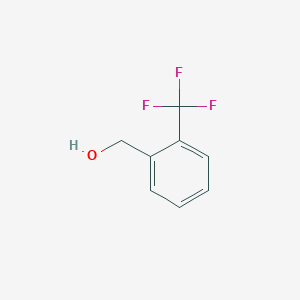
2-(三氟甲基)苄醇
概述
描述
2-(Trifluoromethyl)benzyl alcohol is an organic compound with the molecular formula C8H7F3O. It is characterized by the presence of a trifluoromethyl group (-CF3) attached to the benzyl alcohol structure. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications .
科学研究应用
2-(Trifluoromethyl)benzyl alcohol has a wide range of applications in scientific research:
安全和危害
未来方向
2-(Trifluoromethyl)benzyl alcohol finds widespread applications in pharmaceuticals, agrochemicals, and materials science due to its unique chemical properties . The market for 2-(Trifluoromethyl)benzyl alcohol is expected to grow, influenced by factors such as changing consumer demands, technological advancements, and economic trends .
作用机制
Target of Action
It’s known that benzyl alcohols can interact with various biological targets, including enzymes and receptors, depending on their specific chemical structure .
Mode of Action
Benzyl alcohols can participate in a variety of chemical reactions, such as nucleophilic substitution . The trifluoromethyl group may influence the compound’s reactivity and interaction with its targets .
Biochemical Pathways
Benzyl alcohols can potentially affect various biochemical pathways depending on their specific targets .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(Trifluoromethyl)benzyl alcohol . For instance, factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and reactivity .
生化分析
Biochemical Properties
2-(Trifluoromethyl)benzyl alcohol plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. It has been used as a substrate for yeast alcohol dehydrogenase, an enzyme that catalyzes the oxidation of alcohols to aldehydes . The interaction between 2-(Trifluoromethyl)benzyl alcohol and yeast alcohol dehydrogenase involves the transfer of a hydride ion from the alcohol to the enzyme’s cofactor, nicotinamide adenine dinucleotide (NAD+), resulting in the formation of 2-(Trifluoromethyl)benzaldehyde and reduced nicotinamide adenine dinucleotide (NADH).
Cellular Effects
2-(Trifluoromethyl)benzyl alcohol influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to cause skin and eye irritation, as well as respiratory irritation at high concentrations . These effects are likely due to its interaction with cellular membranes and proteins, leading to changes in cell function and signaling pathways.
Molecular Mechanism
The molecular mechanism of 2-(Trifluoromethyl)benzyl alcohol involves its interaction with specific biomolecules, such as enzymes and proteins. It acts as a substrate for alcohol dehydrogenase, where it undergoes oxidation to form 2-(Trifluoromethyl)benzaldehyde . This reaction involves the binding of 2-(Trifluoromethyl)benzyl alcohol to the active site of the enzyme, followed by the transfer of a hydride ion to the enzyme’s cofactor, NAD+. The resulting product, 2-(Trifluoromethyl)benzaldehyde, can further participate in various biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(Trifluoromethyl)benzyl alcohol can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as exposure to light or heat . Long-term studies have shown that prolonged exposure to 2-(Trifluoromethyl)benzyl alcohol can lead to cumulative effects on cellular function, including changes in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 2-(Trifluoromethyl)benzyl alcohol vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant toxic or adverse effects . Studies have shown that high doses of 2-(Trifluoromethyl)benzyl alcohol can cause severe irritation and damage to tissues, highlighting the importance of careful dosage control in experimental settings.
Metabolic Pathways
2-(Trifluoromethyl)benzyl alcohol is involved in metabolic pathways that include its oxidation to 2-(Trifluoromethyl)benzaldehyde by alcohol dehydrogenase . This reaction is a key step in the metabolism of the compound and involves the transfer of a hydride ion to NAD+, resulting in the formation of NADH. The resulting aldehyde can further participate in various biochemical reactions, including those involving aldehyde dehydrogenase.
Transport and Distribution
Within cells and tissues, 2-(Trifluoromethyl)benzyl alcohol is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate its movement across cellular membranes and its accumulation in specific cellular compartments . The compound’s distribution is influenced by its physicochemical properties, such as its hydrophobicity and molecular size.
Subcellular Localization
The subcellular localization of 2-(Trifluoromethyl)benzyl alcohol is determined by its interactions with cellular components and its physicochemical properties. It is likely to localize in lipid-rich environments, such as cellular membranes, due to its hydrophobic nature . This localization can affect its activity and function, as it may interact with membrane-bound proteins and enzymes, influencing various cellular processes.
准备方法
Synthetic Routes and Reaction Conditions: 2-(Trifluoromethyl)benzyl alcohol can be synthesized through several methods. One common approach involves the reduction of 2-(trifluoromethyl)benzaldehyde using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in anhydrous solvents like tetrahydrofuran (THF) or ethanol under controlled temperatures .
Industrial Production Methods: In industrial settings, the production of 2-(trifluoromethyl)benzyl alcohol often involves catalytic hydrogenation of 2-(trifluoromethyl)benzaldehyde. This process uses catalysts such as palladium on carbon (Pd/C) under hydrogen gas pressure. The reaction is carried out in a suitable solvent, such as methanol or ethanol, at elevated temperatures and pressures to achieve high yields .
化学反应分析
Types of Reactions: 2-(Trifluoromethyl)benzyl alcohol undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) in anhydrous conditions.
Major Products:
Oxidation: 2-(Trifluoromethyl)benzoic acid.
Reduction: 2-(Trifluoromethyl)benzylamine.
Substitution: 2-(Trifluoromethyl)benzyl chloride or bromide.
相似化合物的比较
- 4-(Trifluoromethyl)benzyl alcohol
- 2-(Trifluoromethyl)benzoic acid
- 3,5-Bis(trifluoromethyl)benzylamine
- 4-(Trifluoromethyl)benzaldehyde
Comparison: 2-(Trifluoromethyl)benzyl alcohol is unique due to the position of the trifluoromethyl group on the benzyl ring. This positioning affects its reactivity and interaction with other molecules. Compared to 4-(trifluoromethyl)benzyl alcohol, the ortho position of the trifluoromethyl group in 2-(trifluoromethyl)benzyl alcohol can lead to different steric and electronic effects, influencing its chemical behavior and applications .
属性
IUPAC Name |
[2-(trifluoromethyl)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3O/c9-8(10,11)7-4-2-1-3-6(7)5-12/h1-4,12H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWQNSHZTQSLJEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CO)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10188166 | |
| Record name | 2-(Trifluoromethyl)benzylic alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10188166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
346-06-5 | |
| Record name | 2-(Trifluoromethyl)benzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=346-06-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Trifluoromethyl)benzylic alcohol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000346065 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(Trifluoromethyl)benzylic alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10188166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(trifluoromethyl)benzylic alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.880 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


